2-Cyano-2-methoxyiminoacetic acid 2-Cyano-2-methoxyiminoacetic acid
Brand Name: Vulcanchem
CAS No.: 78325-17-4
VCID: VC2828884
InChI: InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)
SMILES: CON=C(C#N)C(=O)O
Molecular Formula: C4H4N2O3
Molecular Weight: 128.09 g/mol

2-Cyano-2-methoxyiminoacetic acid

CAS No.: 78325-17-4

Cat. No.: VC2828884

Molecular Formula: C4H4N2O3

Molecular Weight: 128.09 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-2-methoxyiminoacetic acid - 78325-17-4

Specification

CAS No. 78325-17-4
Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
IUPAC Name 2-cyano-2-methoxyiminoacetic acid
Standard InChI InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)
Standard InChI Key LWZMFXQOIDFKQJ-UHFFFAOYSA-N
SMILES CON=C(C#N)C(=O)O
Canonical SMILES CON=C(C#N)C(=O)O

Introduction

Chemical Structure and Properties

2-Cyano-2-methoxyiminoacetic acid is characterized by its unique molecular structure that combines multiple functional groups on a central acetic acid moiety. The compound features both a cyano group and a methoxyimino group attached to the central carbon, creating a molecule with distinctive chemical reactivity and biological properties.

Basic Chemical Information

The fundamental chemical characteristics of 2-Cyano-2-methoxyiminoacetic acid are summarized in the following table:

PropertyValue
CAS Registry Number78325-17-4
Molecular FormulaC₄H₄N₂O₃
Molecular Weight128.09 g/mol
IUPAC Name2-Cyano-2-methoxyiminoacetic acid
Structural FeaturesCentral acetic acid moiety with cyano and methoxyimino groups

The compound's structure features a carbon backbone with multiple functional groups that contribute to its distinct chemical properties and reactivity profile. The presence of both the cyano group and the methoxyimino group confers unique electronic and steric properties that influence its behavior in chemical reactions and biological systems.

Structural Characteristics

The molecular architecture of 2-Cyano-2-methoxyiminoacetic acid includes several key functional groups that define its chemical behavior:

  • A carboxylic acid group (-COOH) providing acidic properties

  • A cyano group (-CN) that serves as an electrophilic center

  • A methoxyimino group (-C=N-OCH₃) that contributes to its reactivity and biological interactions

These structural elements collectively contribute to the compound's versatility in chemical synthesis and its ability to interact with biological targets.

Synthesis Methods

Laboratory Synthesis

The synthesis of 2-Cyano-2-methoxyiminoacetic acid typically involves a reaction sequence that includes the formation of intermediates under controlled conditions. Based on related compounds in the same family, synthesis pathways generally follow established organic chemistry principles.

One common synthetic approach involves the reaction of cyanoacetamide with methoxyamine under mild conditions, often with sodium hydroxide as a base to facilitate the reaction. This method allows for efficient production of the compound with good yields and purity.

Industrial Production

On an industrial scale, the production of 2-Cyano-2-methoxyiminoacetic acid employs optimized processes to ensure consistent quality and yield. Continuous flow reactors are commonly used for large-scale synthesis to enhance efficiency and product quality. The industrial processes incorporate precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize conversion and minimize side reactions.

Related Synthetic Pathways

The synthesis of structurally related compounds, such as 2-alkoxyimino-2-cyanoacetamides derivatives, follows similar reaction pathways. These typically involve the reaction of 2-cyano-2-(hydroxyimino)acetamides with alkyl halides or alkyl sulfates in the presence of a base. The oximes required for these reactions are prepared by treating amides with sodium nitrite in acidic conditions .

Biological Activity and Metabolism

Relationship to Cymoxanil

2-Cyano-2-methoxyiminoacetic acid is a significant metabolite of cymoxanil, a widely used agricultural fungicide. Understanding the formation and properties of this metabolite is crucial for assessing the environmental impact and safety profile of cymoxanil applications in agriculture .

Metabolic Pathways

In studies involving cymoxanil metabolism, 2-Cyano-2-methoxyiminoacetic acid has been detected in urine samples, representing approximately 6.5 to 33% of the administered cymoxanil dose. The excretion pattern typically involves:

  • Free and/or conjugated glycine as the major excretion product

  • 2-Cyano-2-methoxyiminoacetic acid as a significant metabolite

  • Smaller amounts excreted in feces

Environmental Persistence

When present in soil environments, 2-Cyano-2-methoxyiminoacetic acid exhibits relatively rapid degradation. Traces of this compound have been detected in soil extracts up to seven days after cymoxanil application, but its persistence beyond this period is limited. According to research findings, cymoxanil metabolites, including 2-Cyano-2-methoxyiminoacetic acid, degrade very quickly in soil matrices .

Biological Interactions

2-Cyano-2-methoxyiminoacetic acid exhibits significant biological activity through its interactions with enzymes and proteins. These interactions can influence biochemical pathways through:

  • Binding to active sites of enzymes

  • Modulating enzymatic activity

  • Affecting cell signaling pathways

  • Potentially influencing gene expression

Environmental Fate and Detection

Soil Dynamics

Studies examining the fate of cymoxanil and its metabolites in agricultural soils have provided insights into the environmental behavior of 2-Cyano-2-methoxyiminoacetic acid. In controlled experiments, this metabolite was detected in soil extracts for up to seven days following the application of the parent compound cymoxanil .

The presence and persistence of 2-Cyano-2-methoxyiminoacetic acid in soils is influenced by various factors including:

  • Soil composition and properties

  • Microbial activity

  • Environmental conditions (temperature, moisture, pH)

  • Application rate of the parent compound

Analytical Detection Methods

The detection and quantification of 2-Cyano-2-methoxyiminoacetic acid in environmental and biological samples typically employs sophisticated analytical techniques. Mass spectrometry is commonly used for identification and quantification, with the positive molecular ion (m/z) of 128.09 serving as a key marker for detection. Chromatographic methods, particularly liquid chromatography coupled with mass spectrometry (LC-MS), provide the sensitivity and specificity required for accurate analysis of this compound in complex matrices .

Applications in Chemical Synthesis

Versatility in Organic Synthesis

The unique dual functionality of 2-Cyano-2-methoxyiminoacetic acid makes it particularly valuable in chemical synthesis applications. Its structural features enable its participation in various reaction types, including:

  • Formation of substituted imines

  • Synthesis of nitrogen-containing heterocycles

  • Creation of complex organic molecules

  • Development of functionalized derivatives

Role in Pharmaceutical Development

The structural characteristics and reactivity of 2-Cyano-2-methoxyiminoacetic acid position it as a potential building block in pharmaceutical synthesis. Its ability to form diverse chemical bonds and participate in selective transformations makes it relevant to medicinal chemistry applications, particularly in the development of compounds with specific biological activities.

Research Implications and Future Directions

Current Research Focus

Contemporary research involving 2-Cyano-2-methoxyiminoacetic acid spans multiple scientific domains, including:

  • Detailed metabolic studies of agricultural fungicides

  • Environmental fate and impact assessments

  • Exploration of synthetic applications

  • Investigation of potential biological activities

Future Research Opportunities

Several promising avenues for future research with 2-Cyano-2-methoxyiminoacetic acid include:

  • Development of more efficient synthetic routes

  • Exploration of novel applications in chemical synthesis

  • Further elucidation of biological interactions and effects

  • Investigation of structure-activity relationships to guide the design of derivatives with enhanced properties

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